molecular formula C15H14N4O2 B2887308 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile CAS No. 1436121-79-7

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile

Cat. No.: B2887308
CAS No.: 1436121-79-7
M. Wt: 282.303
InChI Key: HDKCCAHBDJKERH-UHFFFAOYSA-N
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Description

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile (CAS 1436121-79-7) is a synthetic organic compound with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol . It is an imidazole-morpholine hybrid, a class of compounds recognized in medicinal chemistry as privileged structures for the development of novel anticancer agents . The imidazole scaffold is a five-membered heterocyclic ring system with two nitrogen atoms, found in many biological molecules and known for its suitability in kinase inhibition concepts . This specific structural framework makes related compounds valuable for researching new therapeutic leads, particularly in oncology. Researchers are increasingly focusing on such hybrid molecules, which integrate distinct pharmacophores into a single entity to target specific cancer pathways or multiple oncology targets simultaneously . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(4-imidazol-1-ylbenzoyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-9-14-10-21-8-7-19(14)15(20)12-1-3-13(4-2-12)18-6-5-17-11-18/h1-6,11,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCCAHBDJKERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)N3C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The morpholine ring can improve the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups Reference
4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile Morpholine-imidazole hybrid Benzoyl, carbonitrile Not reported Imidazole, morpholine, CN -
14c (Pyrrolo[1,2-c]imidazole-6-carbonitrile) Pyrroloimidazole 4-Methoxyphenyl, benzylideneamino 215–217 Carbonitrile, methoxy
14f (Pyrrolo[1,2-c]imidazole-6-carbonitrile) Pyrroloimidazole 4-Bromophenyl, p-tolyl 279–280 Carbonitrile, bromine
5{101}–5{105} (Imidazole derivatives) Imidazole Benzyloxy-S-phenylalanyl, tert-butyl Not reported Carbonyl, carbamate
Compounds 4 and 5 (Thiazole-triazole hybrids) Thiazole-triazole Fluorophenyl, chlorophenyl Not reported Thiazole, triazole, fluorine

Key Observations:

  • Substituent Impact on Melting Points : Bromine substituents (14f, 279–280°C ) result in higher melting points compared to methoxy groups (14c, 215–217°C ), likely due to increased molecular weight and halogen-based intermolecular interactions.
  • Hybrid Heterocycles: The thiazole-triazole hybrids in exhibit isostructural crystallinity (triclinic symmetry) , suggesting that the target morpholine-imidazole compound may similarly form stable crystalline phases, though its planar vs. non-planar conformation depends on substituent steric effects.
  • Functional Group Diversity : Imidazole derivatives in feature carbamate and benzyloxy groups , which enhance lipophilicity and protease resistance compared to the carbonitrile-morpholine system.

Biological Activity

Introduction

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile, identified by its CAS number 1436121-79-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Target Proteins and Pathways

Research indicates that this compound acts on various biological targets, particularly in the context of cancer therapy and enzyme inhibition. It has been noted for its role as a precursor in synthesizing biologically active molecules, including:

  • Chemokine antagonists
  • Pyrido[1,2-a]benzimidazoles : These exhibit cytotoxic and antiplasmodial activities.
  • Pyrimidine derivatives : Known for cholinesterase inhibition and amyloid-beta aggregation inhibition.
  • Chlorokojic acid derivatives : Display antibacterial and antiviral properties.
  • Kinase inhibitors : Specifically targeting EGFR and Aurora A kinase, which are crucial in cancer cell proliferation.

Chemical Reactions

The compound can undergo various chemical transformations, enhancing its utility in drug design:

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding oxides using agents like potassium permanganate.
Reduction Reduction reactions modify functional groups, often using lithium aluminum hydride.
Substitution The fluorobenzyl group participates in nucleophilic substitution, leading to new derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer cell signaling. For instance, a related compound demonstrated an IC50 value of 24 nM against FT, significantly affecting the growth of H-Ras transformed cells .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

  • Farnesyltransferase (FT) : Essential for the activation of Ras proteins, which are frequently mutated in cancers.
  • Cholinesterases : Inhibition can lead to increased levels of acetylcholine, potentially beneficial in neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, chlorokojic acid derivatives derived from similar structures have shown efficacy against various bacterial strains.

Study on Antitumor Activity

A study investigated the effects of this compound on tumor cells. It was found that the compound significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cell lines. The mechanism was attributed to its ability to disrupt key signaling pathways involved in cell survival and proliferation.

Photophysical Properties

In addition to its biological activity, compounds similar to this compound have displayed interesting photophysical properties. Fluorescence studies indicated that these compounds could be utilized as fluorescent probes in biological imaging .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile that influence its chemical reactivity and biological activity?

  • Methodological Answer : The compound’s reactivity is governed by its morpholine ring (hydrogen-bond acceptor) and imidazole moiety (hydrogen-bond donor and π-π stacking capability). The electron-withdrawing carbonitrile group enhances electrophilic substitution reactions. For biological activity, the 4-benzoyl linker allows conformational flexibility for target binding, while the imidazole ring facilitates interactions with metalloenzymes or receptors .

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer :

  • Reaction Conditions : Use a two-step protocol: (1) Coupling 4-imidazolebenzoic acid with morpholine-3-carbonitrile using EDCI/HOBt in DMF at 0–5°C. (2) Purify via column chromatography (silica gel, 5% MeOH in DCM) .
  • Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^13C NMR (e.g., imidazole protons at δ 7.8–8.2 ppm) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

TechniquePurposeKey Observations
NMR Confirm regiochemistryImidazole C-H coupling (J = 1.8 Hz) and morpholine ring protons (δ 3.4–4.1 ppm) .
HPLC-MS Assess purity and molecular weight[M+H]+^+ peak at m/z 327.1 .
XRD Determine crystal packingIntermolecular H-bonds between morpholine O and imidazole N-H .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution at the morpholine carbonitrile group due to stabilization of transition states.
  • Catalysis : K2_2CO3_3 enhances deprotonation of imidazole NH, directing nucleophiles to the benzoyl carbonyl .
  • Case Study : Bromination at the morpholine 3-position (80% yield) under NBS/CHCl3_3 vs. no reaction in THF .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Key residues: Lys721 (H-bond with morpholine O) and Met793 (π-π stacking with imidazole) .
  • MD Simulations : AMBER force field simulations (100 ns) assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., -SO3_3H) at the benzoyl para-position.
  • In Silico Tools : Use SwissADME to predict LogP (target < 3) and aqueous solubility (ESOL model) .
  • Case Study : 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carboxamide showed 2x higher solubility (PBS, pH 7.4) and retained 90% kinase inhibition .

Q. How do researchers resolve contradictions in biological activity data for morpholine-imidazole derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under uniform conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., anti-cancer activity against MCF-7 cells: 12 µM ± 2.5 vs. 25 µM ± 4.0) to identify outliers .

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